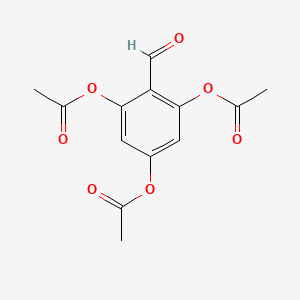
Benzaldehyde, 2,4,6-tris(acetyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2,4,6-tris(acetyloxy)- is an organic compound characterized by the presence of three acetyloxy groups attached to the benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,4,6-tris(acetyloxy)- typically involves the acetylation of benzaldehyde derivatives. One common method includes the reaction of benzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the tris(acetyloxy) derivative .
Industrial Production Methods: Industrial production of Benzaldehyde, 2,4,6-tris(acetyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Types of Reactions:
Oxidation: Benzaldehyde, 2,4,6-tris(acetyloxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound typically yields benzyl alcohol derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as Lewis acids or bases.
Major Products Formed:
Oxidation: Formation of 2,4,6-tris(carboxy)benzaldehyde.
Reduction: Formation of 2,4,6-tris(hydroxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Benzaldehyde, 2,4,6-tris(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,4,6-tris(acetyloxy)- involves its interaction with specific molecular targets and pathways. The acetyloxy groups enhance its reactivity, allowing it to participate in various biochemical reactions. The compound can modulate enzyme activity and interact with cellular components, leading to its observed biological effects .
Comparison with Similar Compounds
Benzaldehyde: The parent compound with a simpler structure.
Benzaldehyde, 2,4,6-tris(hydroxy)-: A derivative with hydroxyl groups instead of acetyloxy groups.
Benzaldehyde, 2,4,6-tris(methoxy)-: A derivative with methoxy groups.
Uniqueness: Benzaldehyde, 2,4,6-tris(acetyloxy)- is unique due to the presence of three acetyloxy groups, which significantly alter its chemical properties and reactivity compared to its simpler analogs. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
53277-19-3 |
|---|---|
Molecular Formula |
C13H12O7 |
Molecular Weight |
280.23 g/mol |
IUPAC Name |
(3,5-diacetyloxy-4-formylphenyl) acetate |
InChI |
InChI=1S/C13H12O7/c1-7(15)18-10-4-12(19-8(2)16)11(6-14)13(5-10)20-9(3)17/h4-6H,1-3H3 |
InChI Key |
DNSSDCRQJMMBAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14640563.png)
![7-Iodobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14640570.png)
![4-[2-(Acetyloxy)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B14640576.png)
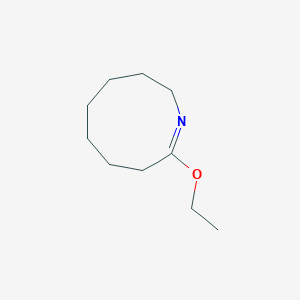
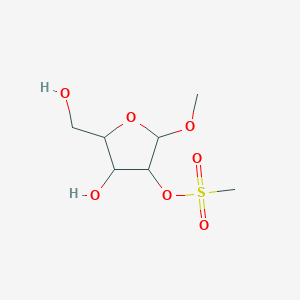
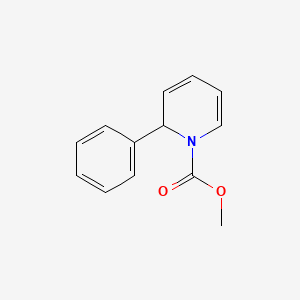
sulfanium bromide](/img/structure/B14640609.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)
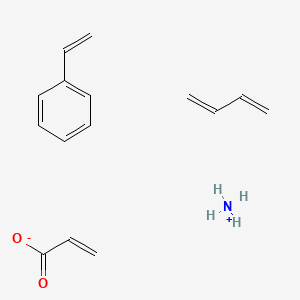
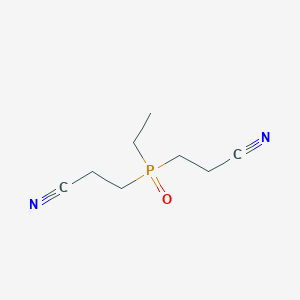
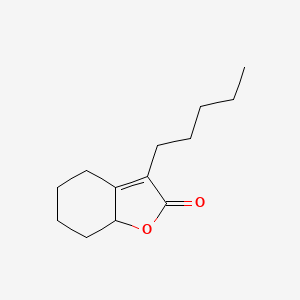
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
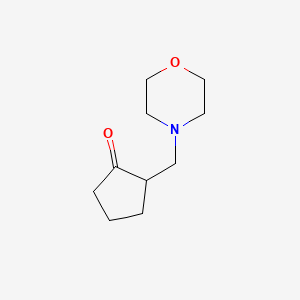
![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
